molecular formula C7H6ClN3 B14041986 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine

7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine

Cat. No.: B14041986
M. Wt: 167.59 g/mol
InChI Key: MZENTLHMRJJNJQ-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction and cyclization steps. For instance, 2-chloro-3-nitropyridine can be converted to 2,3-diaminopyridine through reduction, which is then cyclized to form the imidazopyridine core .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating cellular pathways such as the NF-kappaB signaling pathway. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines
  • Imidazo[4,5-c]pyridines
  • Imidazo[1,5-a]pyridines

Comparison: 7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazopyridines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-6-5(8)2-3-9-7(6)11/h2-4H,1H3

InChI Key

MZENTLHMRJJNJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=CN=C21)Cl

Origin of Product

United States

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